molecular formula C27H19BrF3N3O4 B11670431 N'-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11670431
M. Wt: 586.4 g/mol
InChI Key: LXSXENIHHJSWCM-VWJSQJICSA-N
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Description

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, naphthalene, nitro, and trifluoromethyl groups

Preparation Methods

The synthesis of N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 3-bromo-4-[(naphthalen-2-yl)methoxy]benzaldehyde, is synthesized through a series of reactions involving bromination and methoxylation.

    Condensation Reaction: The aldehyde intermediate is then reacted with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide under specific conditions to form the final product. This step typically involves the use of a suitable solvent and a catalyst to facilitate the condensation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-[(E)-{3-BROMO-4-[(PHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE: This compound lacks the naphthalene group, which may affect its biological activity and chemical properties.

    N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(METHYL)PHENYL]ACETOHYDRAZIDE: This compound has a methyl group instead of a trifluoromethyl group, which may influence its reactivity and applications.

The uniqueness of N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H19BrF3N3O4

Molecular Weight

586.4 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H19BrF3N3O4/c28-23-12-17(6-10-25(23)38-16-18-5-7-19-3-1-2-4-20(19)11-18)15-32-33-26(35)13-21-8-9-22(27(29,30)31)14-24(21)34(36)37/h1-12,14-15H,13,16H2,(H,33,35)/b32-15+

InChI Key

LXSXENIHHJSWCM-VWJSQJICSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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